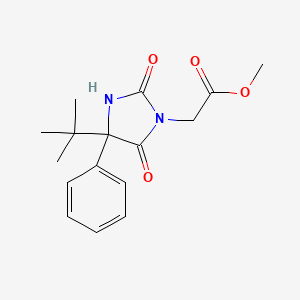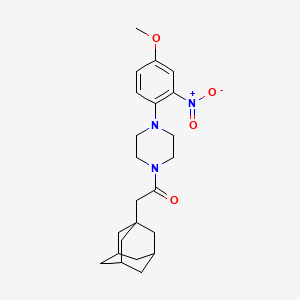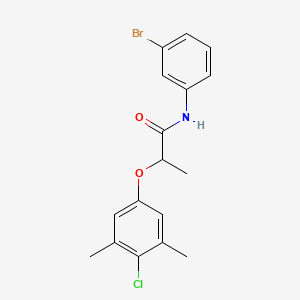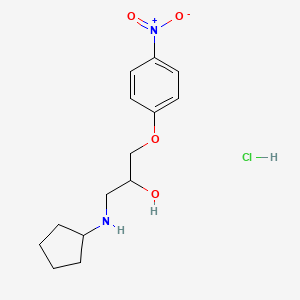
methyl (4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetate
Vue d'ensemble
Description
Methyl (4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetate, also known as Methylglyoxal bis(guanylhydrazone) or MGBG, is a synthetic organic compound that has been extensively studied for its potential applications in cancer research. This compound has been found to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of cancer.
Mécanisme D'action
MGBG inhibits the activity of ODC by binding to the enzyme and forming a stable complex. This prevents the enzyme from catalyzing the decarboxylation of ornithine to form putrescine, which is the first step in the biosynthesis of polyamines. The inhibition of ODC by MGBG leads to a decrease in the levels of polyamines in cancer cells, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MGBG has been found to have a number of biochemical and physiological effects. In addition to inhibiting ODC, MGBG has been found to inhibit the activity of other enzymes involved in polyamine biosynthesis, such as spermidine synthase and spermine synthase. MGBG has also been found to inhibit the uptake of polyamines by cells. In addition, MGBG has been found to induce the expression of the tumor suppressor gene p53, which plays a key role in regulating cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MGBG has a number of advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, MGBG has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of MGBG in lab experiments. The compound has been found to have low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. In addition, MGBG can have off-target effects on other enzymes and cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on MGBG. One area of interest is the development of more potent and specific inhibitors of ODC. Another area of interest is the development of new methods for delivering MGBG to cancer cells, such as nanoparticle-based delivery systems. In addition, there is interest in exploring the potential of MGBG as a therapeutic agent for other diseases, such as neurodegenerative disorders and parasitic infections. Finally, there is interest in exploring the potential of MGBG as a tool for studying the role of polyamines in cellular processes and disease pathogenesis.
Applications De Recherche Scientifique
MGBG has been extensively studied for its potential applications in cancer research. The compound has been found to inhibit the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of cancer. By inhibiting ODC, MGBG can reduce the levels of polyamines in cancer cells, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
methyl 2-(4-tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)16(11-8-6-5-7-9-11)13(20)18(14(21)17-16)10-12(19)22-4/h5-9H,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWZGZIOTUWOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C(=O)N(C(=O)N1)CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4178063.png)
![{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4178069.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B4178071.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4178080.png)


![N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178102.png)


![1-[(4-bromophenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4178125.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4178129.png)

